

# N-Methylhydroxylamine Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-Methylhydroxylamine hydrochloride*

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## Abstract

**N-Methylhydroxylamine hydrochloride**, a versatile and reactive chemical intermediate, has a rich history rooted in the foundational discoveries of hydroxylamine chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols for its preparation via electrochemical reduction and catalytic hydrogenation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document elucidates the compound's significant role in drug development, particularly its mechanism of action as an inhibitor of ribonucleotide reductase, a critical enzyme in DNA synthesis. Visual representations of synthetic pathways and biological mechanisms are provided to enhance understanding.

## Discovery and History

The journey to the isolation and characterization of **N-methylhydroxylamine hydrochloride** is intrinsically linked to the initial discovery of its parent compound, hydroxylamine. In 1865, the German chemist Wilhelm Clemens Lossen was the first to prepare hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.<sup>[1]</sup> This pioneering work laid the groundwork for the exploration of a new class of compounds with unique reactivity.

While the precise first synthesis of N-methylhydroxylamine is not definitively documented in a singular, seminal publication, its development emerged from the broader investigation of hydroxylamine derivatives in the late 19th and early 20th centuries. Early organic chemists, including the likes of Ludwig Beckmann, known for the Beckmann rearrangement of oximes, extensively studied the reactions of hydroxylamines with various organic compounds.[2][3][4][5] The methylation of hydroxylamine would have been a logical extension of this research.

A significant milestone in the characterization of N-methylhydroxylamine and its hydrochloride salt was the 1957 publication by T. C. Bissot, R. W. Parry, and D. H. Campbell in the Journal of the American Chemical Society.[6] This paper provided a detailed investigation into the physical and chemical properties of methylhydroxylamines, solidifying the scientific community's understanding of this compound.

Industrially, **N-methylhydroxylamine hydrochloride** gained prominence as a valuable intermediate in the synthesis of a wide array of organic molecules, finding applications in the development of pharmaceuticals and agrochemicals.[7] Its ability to introduce a methylated nitrogen-oxygen functional group has made it a key building block in modern organic synthesis.

## Physicochemical Properties

**N-Methylhydroxylamine hydrochloride** is a white to off-white crystalline solid that is hygroscopic in nature.[8][9] It is soluble in water and polar organic solvents.[9][10] A comprehensive summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
Chemical Formula	CH <sub>5</sub> NO · HCl	[10]
Molecular Weight	83.52 g/mol	[10]
CAS Number	4229-44-1	[11]
Melting Point	86-88 °C	[12]
Boiling Point	Decomposes	[11]
Appearance	White to almost white powder/crystal	
Solubility	Soluble in water	[9][10]
pK <sub>b</sub> (of N-Methylhydroxylamine)	8.04	[11]
Thermal Decomposition	Autocatalytic decomposition. Heat of decomposition: 2188.41 J·g <sup>-1</sup>	[8]

## Synthesis of N-Methylhydroxylamine Hydrochloride

Two primary methods have been established for the synthesis of **N-methylhydroxylamine hydrochloride**: electrochemical reduction of nitromethane and catalytic hydrogenation of nitromethane.

### Electrochemical Reduction of Nitromethane

This method offers a direct and efficient route to **N-methylhydroxylamine hydrochloride** with high purity.

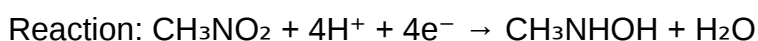
Materials:

- Nitromethane (CH<sub>3</sub>NO<sub>2</sub>)
- Hydrochloric acid (HCl) solution

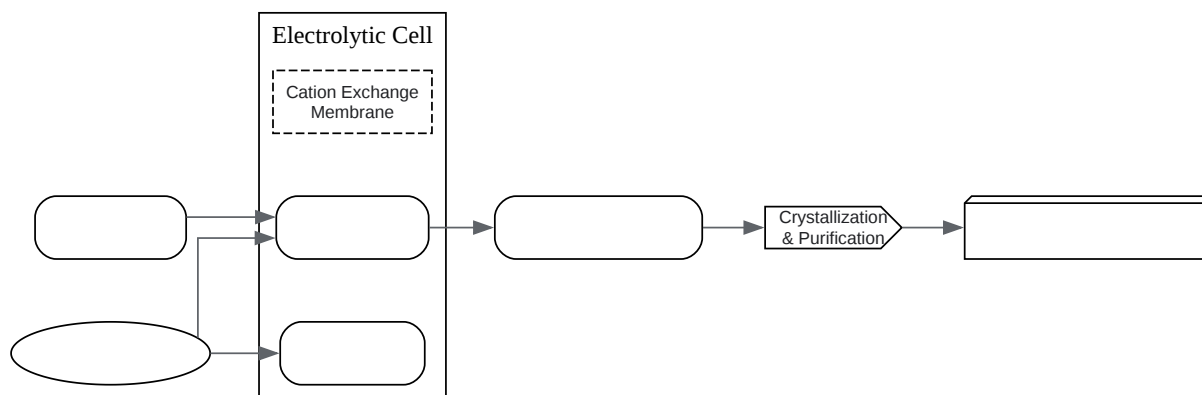
- Copper cathode
- Graphite anode
- Cation exchange membrane
- Electrolytic cell (divided cell configuration)
- Power supply (for constant current)
- Cooling system

Procedure:

- Assemble the divided electrolytic cell with the copper cathode and graphite anode separated by a cation exchange membrane.
- Prepare an aqueous solution of hydrochloric acid to serve as the electrolyte in both the cathodic and anodic compartments.
- Dissolve nitromethane in the catholyte (the electrolyte in the cathode compartment).
- Maintain the temperature of the electrolyte between 30-50°C using a cooling system.
- Apply a constant current density in the range of 1000–2500 A·m<sup>-2</sup> to initiate the electrochemical reduction.
- Continue the electrolysis until the desired conversion of nitromethane is achieved. The reaction progress can be monitored by analyzing samples of the catholyte.
- Upon completion, the catholyte containing **N-methylhydroxylamine hydrochloride** is collected.
- The product can be isolated and purified by crystallization.



The resulting N-methylhydroxylamine is protonated by the hydrochloric acid in the electrolyte to form the hydrochloride salt.



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Caption: Electrochemical synthesis of N-Methylhydroxylamine HCl.

## Catalytic Hydrogenation of Nitromethane

Catalytic hydrogenation provides an alternative synthetic route, which can be performed under pressure.

Materials:

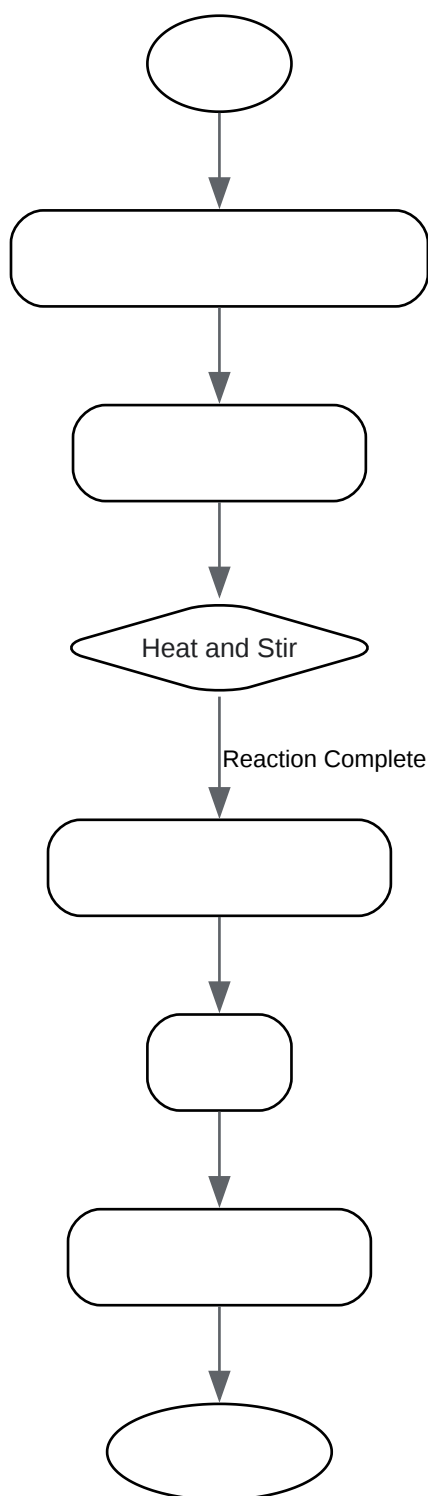
- Nitromethane ( $\text{CH}_3\text{NO}_2$ )
- Methanol ( $\text{CH}_3\text{OH}$ ) or another suitable solvent
- Palladium on carbon (Pd/C) catalyst (typically 5%)
- Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof (optional, improves selectivity)
- Hydrogen gas ( $\text{H}_2$ )

- Aqueous hydrochloric acid (HCl)
- High-pressure reactor (autoclave)

Procedure:

- Charge the high-pressure reactor with a solution of nitromethane in methanol.
- Add the palladium on carbon catalyst to the solution. If used, also add diethylenetriaminepentaacetic acid.
- Seal the reactor and purge it with hydrogen gas to remove air.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 600 psig).
- Heat the mixture to the reaction temperature (e.g., 50-55°C) while stirring vigorously to ensure good gas-liquid-solid mixing.
- Maintain the hydrogen pressure and temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
- Cool the reactor and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The resulting solution contains N-methylhydroxylamine. To obtain the hydrochloride salt, treat the solution with aqueous hydrochloric acid at a temperature of 0 to 50°C.
- The **N-methylhydroxylamine hydrochloride** can then be isolated by crystallization.

Reaction:  $\text{CH}_3\text{NO}_2 + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{CH}_3\text{NHOH} + \text{H}_2\text{O}$



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Caption: Catalytic hydrogenation workflow.

## Role in Drug Development and Signaling Pathways

N-Methylhydroxylamine has emerged as a compound of interest in drug development due to its ability to act as a radical scavenger and inhibit the enzyme ribonucleotide reductase (RNR).[13]

## Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase is a crucial enzyme in all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[14] The catalytic cycle of RNR involves the generation of a stable tyrosyl free radical within the enzyme's active site.

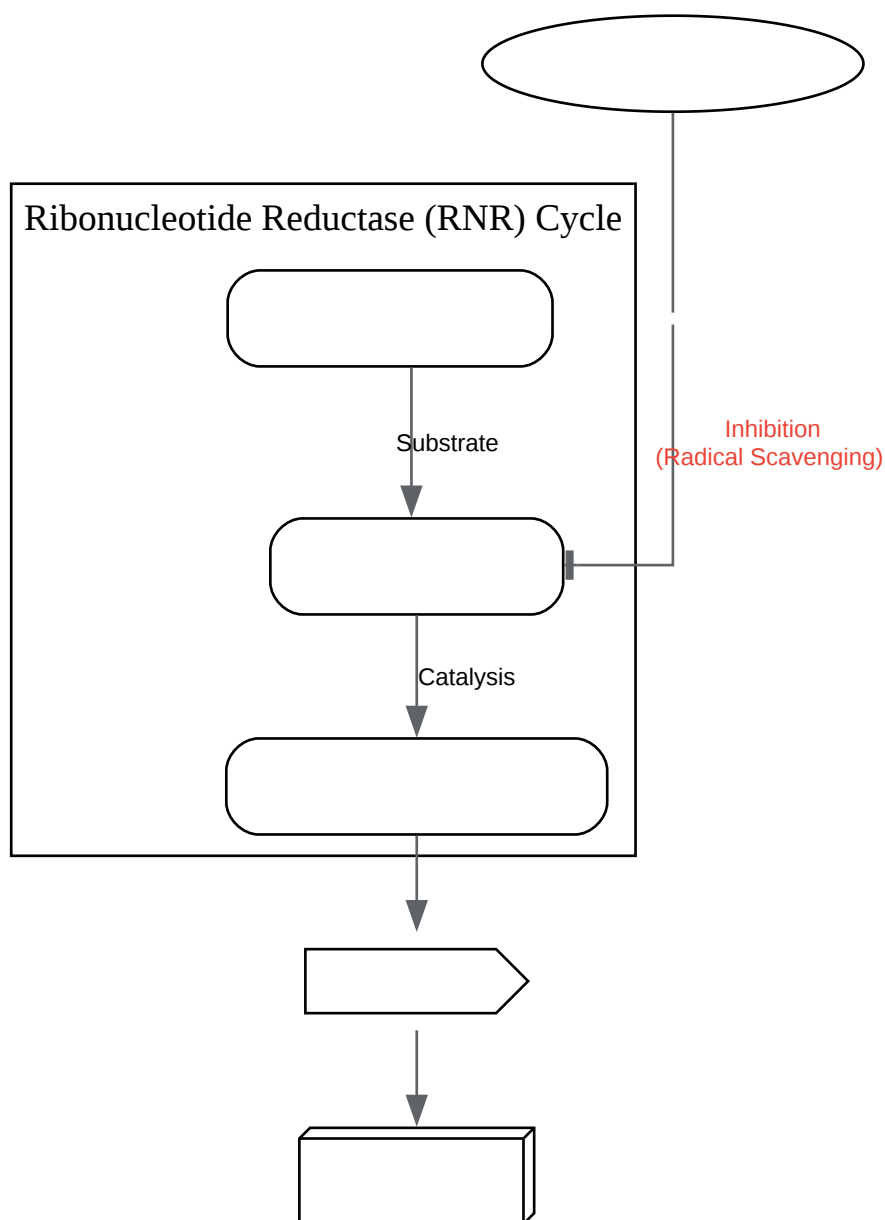
N-Methylhydroxylamine functions as an inhibitor by scavenging this essential tyrosyl free radical.[13] By quenching the radical, it disrupts the catalytic activity of RNR, thereby halting the production of deoxyribonucleotides. This leads to an arrest of DNA replication and, consequently, inhibits cell proliferation.

The selective toxicity of N-methylhydroxylamine towards bacteria over eukaryotic cells suggests that it may preferentially target bacterial RNR isoforms.[13] This selectivity makes it an attractive candidate for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance.

## Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of N-Methylhydroxylamine on the ribonucleotide reductase pathway, leading to the suppression of DNA synthesis.





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- To cite this document: BenchChem. [N-Methylhydroxylamine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140675#discovery-and-history-of-n-methylhydroxylamine-hydrochloride]

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